

Avoralstat: A Preclinical Pharmacology Whitepaper

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Compound of Interest

Compound Name: Avoralstat

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Executive Summary

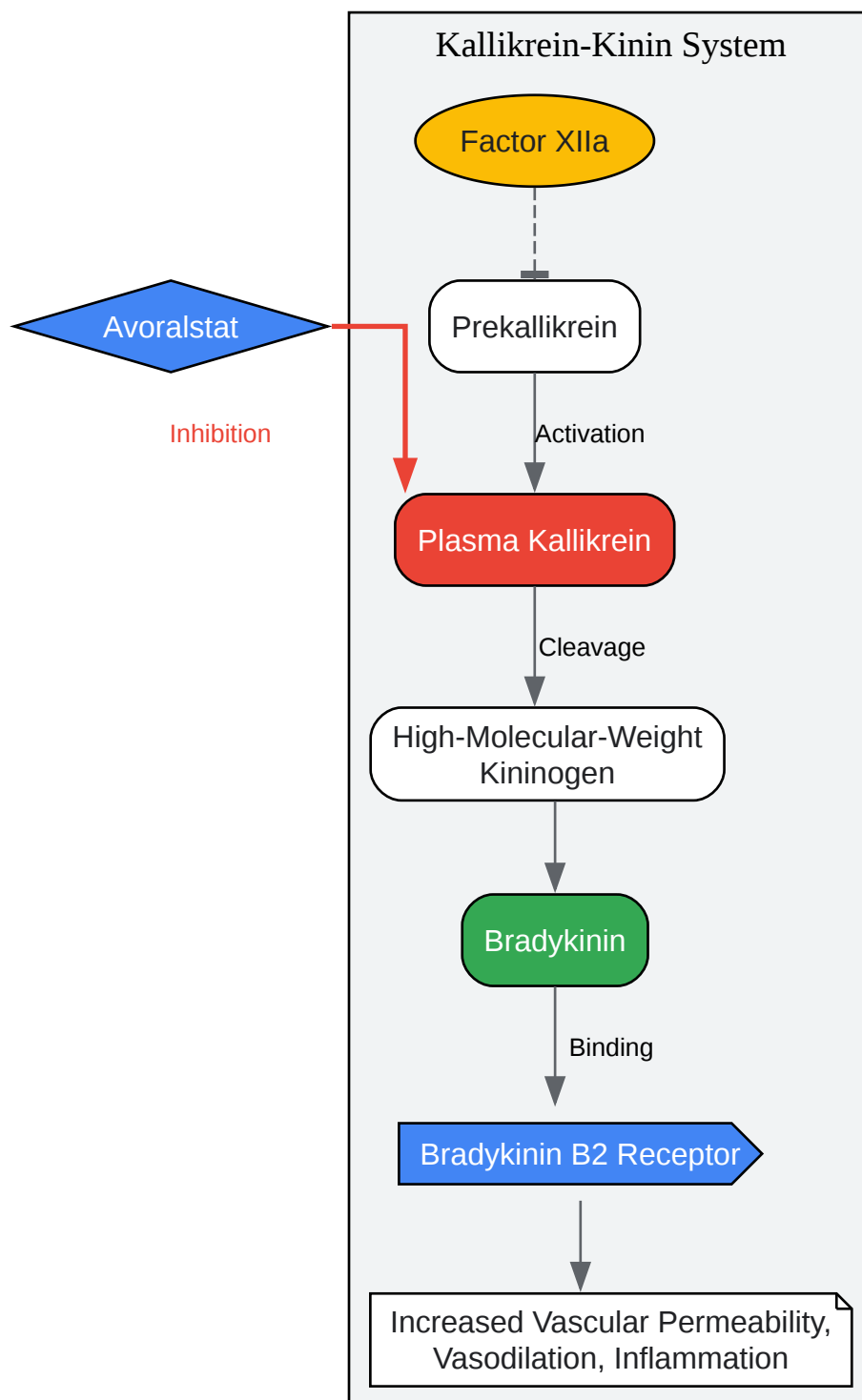
Avoralstat (formerly BCX4161) is a potent, orally bioavailable small molecule inhibitor of plasma kallikrein. Initially developed for the prophylactic treatment of hereditary angioedema (HAE), it has since been repurposed and is currently under investigation for the treatment of diabetic macular edema (DME) and has been explored as a potential therapeutic for COVID-19. This document provides a comprehensive overview of the preclinical pharmacology of **avoralstat**, detailing its mechanism of action, key in vitro and in vivo data, and the experimental protocols utilized in its evaluation.

Introduction

Avoralstat is a selective inhibitor of plasma kallikrein, a serine protease that plays a crucial role in the kallikrein-kinin system. By blocking the activity of plasma kallikrein, **avoralstat** prevents the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator and mediator of inflammation and swelling.[1] While its development for HAE was discontinued, its mechanism of action holds promise for other indications characterized by vascular leakage and inflammation, such as DME.[2]

Mechanism of Action

Avoralstat's primary mechanism of action is the competitive, reversible inhibition of plasma kallikrein.[1] This inhibition prevents the generation of bradykinin, which is responsible for the increased vascular permeability, vasodilation, and smooth muscle contraction that characterize conditions like HAE and contribute to the pathology of DME.[1]



[Click to download full resolution via product page](#)**Figure 1:** Mechanism of Action of **Avoralstat** in the Kallikrein-Kinin System.

Pharmacodynamics

In Vitro Potency

Avoralstat has demonstrated potent inhibition of plasma kallikrein in various in vitro assays.

Parameter	Value	Assay System	Reference
IC ₅₀	Sub-nanomolar	Isolated human plasma kallikrein	
EC ₅₀	Single-digit nanomolar	ex vivo activated human plasma kallikrein inhibition (aPKI) assay	

In Vivo Efficacy

In a preclinical rabbit model of DME induced by DL- α -aminoadipic acid (DL-AAA), **avoralstat** demonstrated a significant reduction in vascular leakage.[2] When delivered via suprachoroidal injection, therapeutic levels (EC90) were sustained for up to six months, indicating potential for long-acting therapy.[2]

In a mouse model of SARS-CoV-2 infection where human ACE2 was expressed via an adenovirus vector (Ad5-hACE2), prophylactic administration of **avoralstat** was evaluated.

Pharmacokinetics

A Phase 1, first-in-human study in healthy volunteers evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of **avoralstat**.

Parameter	Value	Population	Dosing	Reference
Terminal Half-life (t _{1/2})	12-31 hours	Healthy Volunteers	Single and multiple doses	[3]
Elimination	Bi-exponential	Healthy Volunteers	Single and multiple doses	[3]

Further details from the Phase 1 study are presented in the safety section.

Preclinical Safety and Toxicology

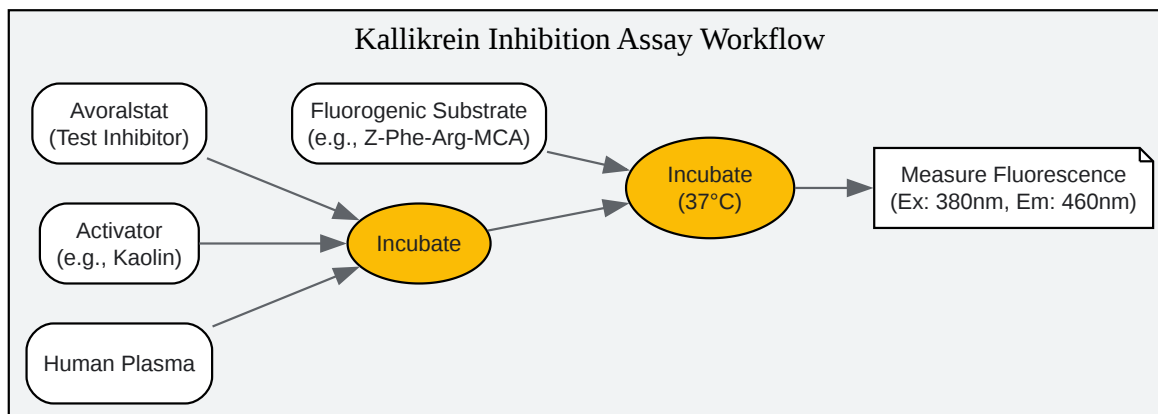
While comprehensive preclinical toxicology reports are not publicly available, the clinical development of **avoralstat** for HAE involved extensive safety evaluations. In a Phase 3 clinical trial involving 276 individuals, orally administered **avoralstat** was found to be safe and well-tolerated, with an adverse event profile similar to that of the placebo.[4] A Phase 1 study in 71 healthy volunteers also reported that **avoralstat** was generally well-tolerated with no serious adverse events or discontinuations due to adverse events.[3] The most frequently reported adverse events at the highest dose (2400 mg/day) were gastrointestinal in nature.[3]

Note: A comprehensive assessment of the preclinical toxicology of **avoralstat**, including dedicated safety pharmacology, genotoxicity, and carcinogenicity studies, is not available in the public domain.

Experimental Protocols

Fluorogenic Plasma Kallikrein Inhibition Assay

This assay quantifies the inhibitory activity of **avoralstat** on plasma kallikrein in activated plasma.



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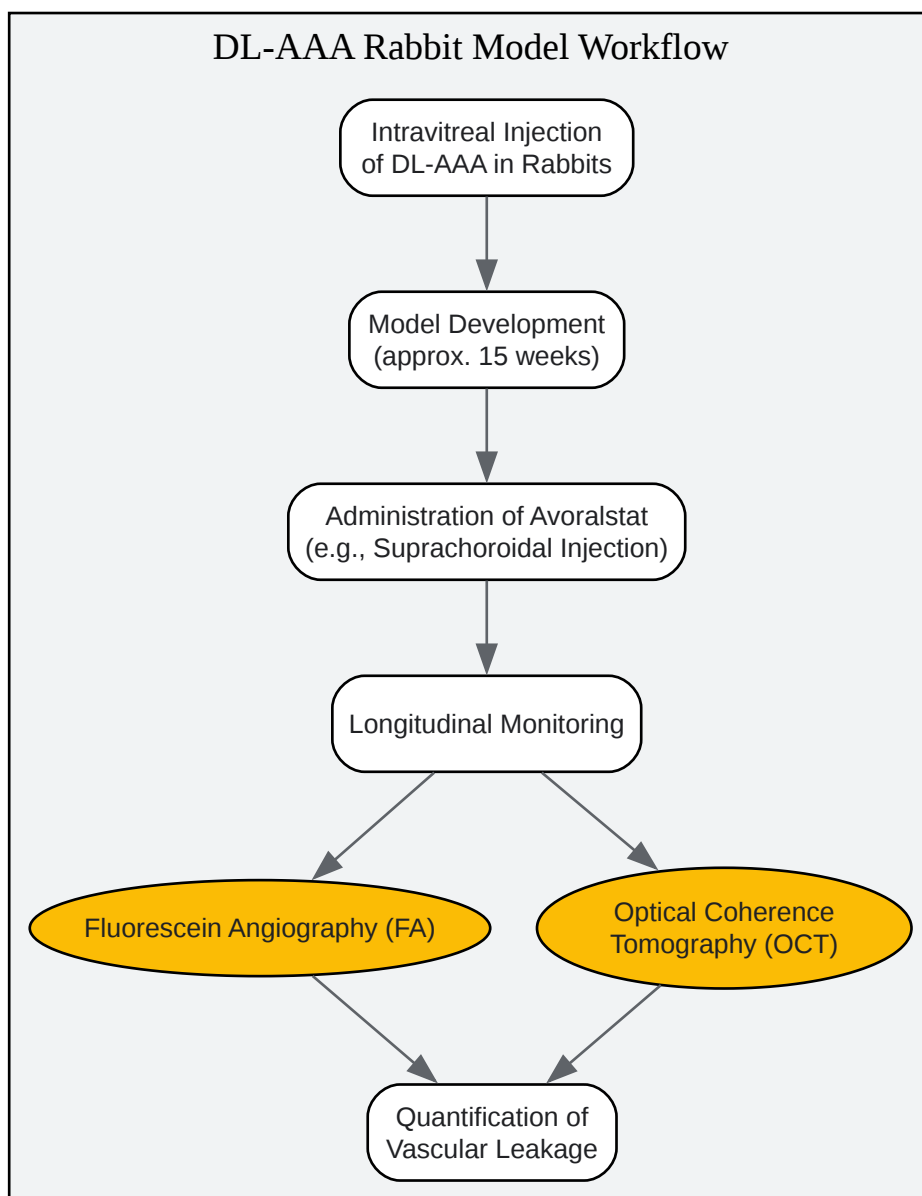
Figure 2: Generalized workflow for the fluorogenic plasma kallikrein inhibition assay.

Protocol:

- Human plasma is incubated with an activator (e.g., kaolin) in the presence of varying concentrations of **avoralstat**.
- Following this pre-incubation, a fluorogenic substrate for plasma kallikrein (e.g., Z-Phe-Arg-MCA) is added.
- The reaction is incubated at 37°C.
- The rate of cleavage of the fluorogenic substrate is measured by monitoring the increase in fluorescence intensity over time.
- The IC₅₀ or EC₅₀ value is calculated by plotting the percent inhibition against the concentration of **avoralstat**.

DL- α -Aminoadipic Acid (DL-AAA) Rabbit Model of Retinal Neovascularization

This model is utilized to evaluate therapies for conditions involving retinal vascular leakage, such as DME.



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Figure 3: Experimental workflow for the DL-AAA rabbit model of retinal neovascularization.

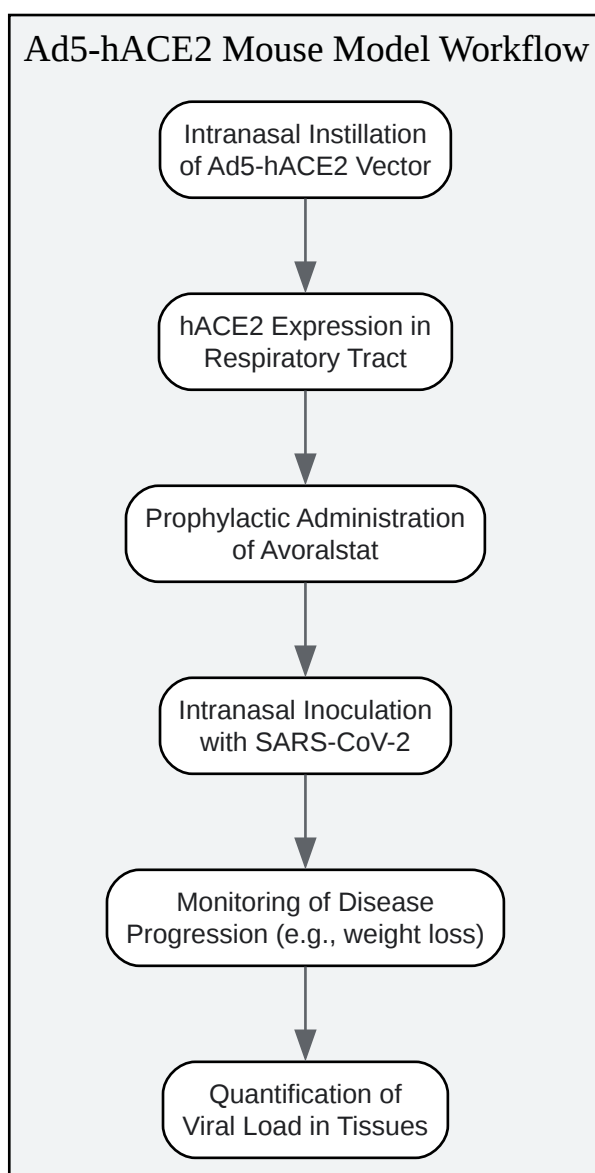
Protocol:

- Retinal neovascularization and chronic vascular leakage are induced in rabbits via a single intravitreal injection of DL-AAA.[5]
- The model is allowed to develop and stabilize over approximately 15 weeks.[5]

- **Avoralstat** is administered, for instance, via suprachoroidal injection.
- The degree of retinal vascular leakage is monitored over time using techniques such as fluorescein angiography (FA) and optical coherence tomography (OCT).[\[5\]](#)
- The efficacy of **avoralstat** is determined by comparing the extent of vascular leakage in treated versus control eyes.

Adenovirus-Delivered hACE2 (Ad5-hACE2) Mouse Model of SARS-CoV-2 Infection

This model allows for the study of SARS-CoV-2 infection in mice, which are not naturally susceptible to the virus.



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Figure 4: Experimental workflow for the Ad5-hACE2 mouse model of SARS-CoV-2 infection.

Protocol:

- Mice (e.g., BALB/c strain) are intranasally instilled with an adenovirus vector encoding human angiotensin-converting enzyme 2 (hACE2).[\[6\]](#)[\[7\]](#)
- Sufficient time is allowed for the expression of hACE2 in the respiratory tract.

- **Avoralstat** is administered prophylactically.
- Mice are subsequently infected with SARS-CoV-2 via intranasal inoculation.[6][7]
- Disease progression is monitored through parameters such as weight loss.
- The efficacy of **avoralstat** is assessed by quantifying the viral load in relevant tissues (e.g., lungs) and comparing it to a control group.

Discussion and Future Directions

The preclinical data for **avoralstat** highlight its potential as a therapeutic agent for diseases characterized by excessive plasma kallikrein activity. Its potent and selective inhibition of this enzyme, coupled with a favorable pharmacokinetic profile and demonstrated in vivo efficacy in a relevant model of DME, provides a strong rationale for its continued clinical development for this indication. The use of suprachoroidal delivery is a promising strategy to achieve sustained therapeutic concentrations in the retina, potentially offering a long-acting treatment for DME.

Further preclinical studies to fully characterize the toxicology and safety pharmacology of **avoralstat** would provide a more complete understanding of its risk-benefit profile. The ongoing Phase 1b clinical trial in patients with DME will be crucial in translating these promising preclinical findings into clinical reality.

Conclusion

Avoralstat is a potent plasma kallikrein inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its efficacy in relevant models of vascular leakage, supporting its development for diabetic macular edema. While a comprehensive public record of its preclinical toxicology is not available, clinical data from its development for hereditary angioedema suggest it is generally safe and well-tolerated. The ongoing clinical investigation of **avoralstat** for DME holds the potential to introduce a novel therapeutic option for this sight-threatening condition.

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